Cas no 1779629-09-2 (3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one)
3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1154666
- 3-BUTYL-1-OXA-3,7-DIAZASPIRO[4.5]DECAN-2-ONE
- 1779629-09-2
- 1-Oxa-3,7-diazaspiro[4.5]decan-2-one, 3-butyl-
- 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
-
- Inchi: 1S/C11H20N2O2/c1-2-3-7-13-9-11(15-10(13)14)5-4-6-12-8-11/h12H,2-9H2,1H3
- InChI Key: FGNYXQYPXDCJPW-UHFFFAOYSA-N
- SMILES: O1C(N(CCCC)CC21CNCCC2)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 396.3±35.0 °C(Predicted)
- pka: 8.96±0.20(Predicted)
3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154666-0.05g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 0.05g |
$827.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-0.1g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 0.1g |
$867.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-0.25g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 0.25g |
$906.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-0.5g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 0.5g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-1.0g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-2.5g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 2.5g |
$1931.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-5.0g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1154666-10.0g |
3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779629-09-2 | 10g |
$4236.0 | 2023-05-26 |
3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Introduction to 3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (CAS No. 1779629-09-2)
3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its distinctive spirocyclic framework and potential biological activities. This compound, identified by the chemical identifier CAS No. 1779629-09-2, belongs to a class of heterocyclic molecules that exhibit promising properties for further exploration in drug discovery and therapeutic applications.
The molecular structure of 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one consists of a spirocyclic core, which is a fused ring system containing both oxygen and nitrogen atoms. This spirocyclic arrangement imparts unique steric and electronic properties to the molecule, making it an attractive candidate for designing novel bioactive agents. The presence of both oxygen and nitrogen atoms in the ring system suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating physiological processes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies indicate that the spirocyclic scaffold of 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one may facilitate favorable interactions with proteins involved in inflammation, pain signaling, and neurodegenerative diseases. These preliminary findings have sparked interest in exploring its potential as a lead compound for developing new therapeutic strategies.
The butyl substituent at the 3-position of the molecule introduces a hydrophobic moiety, which can influence the compound's solubility and membrane permeability. This feature is particularly important in drug design, as it can affect the compound's ability to cross biological membranes and reach its target site effectively. Additionally, the oxa and daza moieties within the spirocyclic core contribute to the compound's overall complexity and diversity, providing multiple sites for functionalization and derivatization.
In vitro studies have begun to uncover the pharmacological profile of 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, revealing potential activities that warrant further investigation. For instance, preliminary assays suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key inflammatory pathways. Furthermore, its structural features hint at potential applications in treating neurological disorders, where spirocyclic compounds have shown promise in preclinical models.
The synthesis of 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one presents unique challenges due to its complex architecture. However, recent innovations in synthetic methodologies have made it more feasible to access such intricate molecular structures. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high precision. These advancements not only enhance the accessibility of the compound but also allow for structural modifications to optimize its pharmacological properties.
As research progresses, the exploration of 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is expected to yield valuable insights into its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these findings into clinical applications. The unique structural features of this compound make it a compelling subject for further study, particularly in the context of developing next-generation pharmaceuticals.
The growing interest in spirocyclic compounds underscores their significance as privileged scaffolds in drug discovery. The versatility of these molecules allows for diverse functionalization patterns, enabling researchers to tailor their properties for specific therapeutic targets. 3-butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one exemplifies this trend by combining structural complexity with promising biological activity.
In conclusion,3-butyl-1-oxyloxa-spiro[4 5]-decane 7 diamine 2 one (CAS No 1779629 09 2) represents a fascinating molecule with potential applications in pharmaceutical research Its unique structural features bioactive properties synthesis challenges and emerging research highlight its significance as a lead compound for further exploration The continued study of this compound is likely to contribute valuable advancements to medicinal chemistry and drug development
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